molecular formula C13H22N2O2 B12597068 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol CAS No. 627521-03-3

4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol

Cat. No.: B12597068
CAS No.: 627521-03-3
M. Wt: 238.33 g/mol
InChI Key: FFPDWTARZGITSG-NSHDSACASA-N
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Preparation Methods

The synthesis of 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with 2-aminoethanol to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes further reaction with 2-chloro-1-(4-hydroxyphenyl)ethanone to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The compound can penetrate cell membranes and interact with intracellular proteins and enzymes, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . Additionally, it can bind to receptors on cell surfaces, triggering signaling pathways that result in anti-inflammatory or antimicrobial responses.

Comparison with Similar Compounds

4-{2-[(2-{[(2S)-2-Hydroxypropyl]amino}ethyl)amino]ethyl}phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

627521-03-3

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

4-[2-[2-[[(2S)-2-hydroxypropyl]amino]ethylamino]ethyl]phenol

InChI

InChI=1S/C13H22N2O2/c1-11(16)10-15-9-8-14-7-6-12-2-4-13(17)5-3-12/h2-5,11,14-17H,6-10H2,1H3/t11-/m0/s1

InChI Key

FFPDWTARZGITSG-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CNCCNCCC1=CC=C(C=C1)O)O

Canonical SMILES

CC(CNCCNCCC1=CC=C(C=C1)O)O

Origin of Product

United States

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